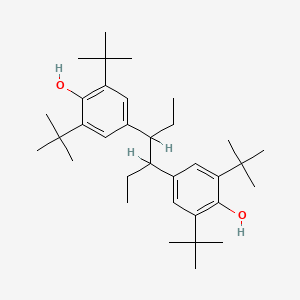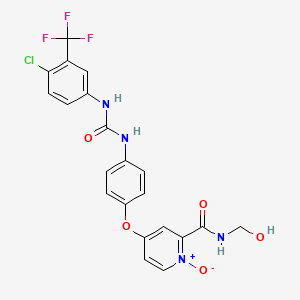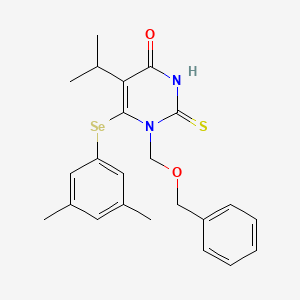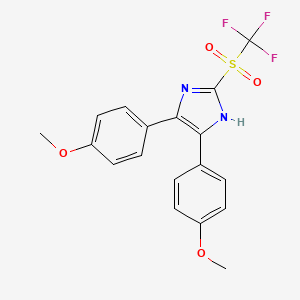
4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole is a synthetic organic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of two 4-methoxyphenyl groups and a trifluoromethylsulfonyl group attached to the imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 4,4’-dimethoxybenzil with an aromatic aldehyde and ammonium acetate under microwave irradiation. This method is advantageous due to its simplicity, shorter reaction times, and higher yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be scaled up, and the reaction conditions can be optimized to ensure high efficiency and yield. Additionally, solvent-free conditions and green chemistry principles can be employed to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions
Mécanisme D'action
The mechanism of action of 4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Bis(4-methoxyphenyl)-2-thiophen-2-yl-1H-imidazole: Similar structure but with a thiophene group instead of a trifluoromethylsulfonyl group.
4,5-Bis(4-chlorophenyl)-2-(2-pyridinyl)-1H-imidazole: Contains chlorophenyl and pyridinyl groups instead of methoxyphenyl and trifluoromethylsulfonyl groups
Uniqueness
4,5-Bis(4-methoxyphenyl)-2-trifluoromethylsulfonyl-1H-imidazole is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Propriétés
Numéro CAS |
71078-10-9 |
|---|---|
Formule moléculaire |
C18H15F3N2O4S |
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
4,5-bis(4-methoxyphenyl)-2-(trifluoromethylsulfonyl)-1H-imidazole |
InChI |
InChI=1S/C18H15F3N2O4S/c1-26-13-7-3-11(4-8-13)15-16(12-5-9-14(27-2)10-6-12)23-17(22-15)28(24,25)18(19,20)21/h3-10H,1-2H3,(H,22,23) |
Clé InChI |
VQSDURHEQILWSF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(N=C(N2)S(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


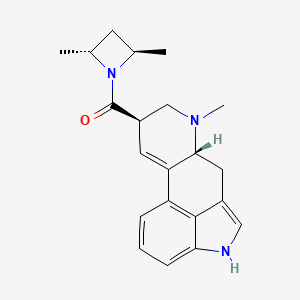
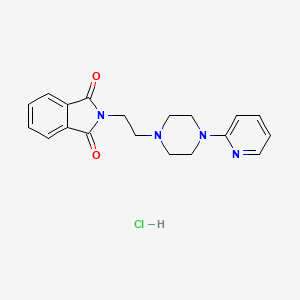
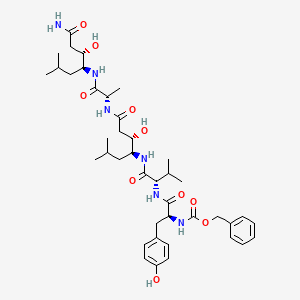
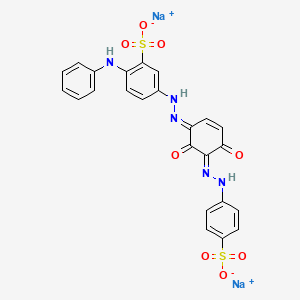
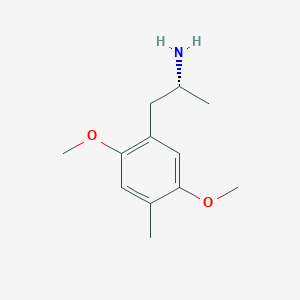


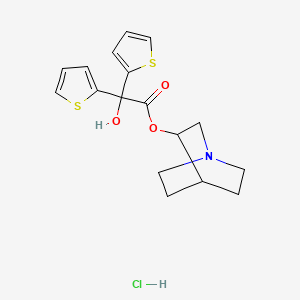
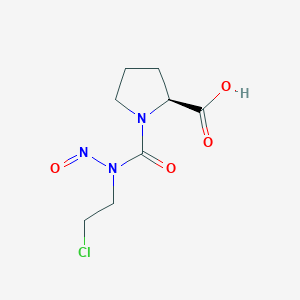

![4-[(2r,3s)-3-[(3,4-Dihydroxyphenyl)methyl]-2-Methylbutyl]benzene-1,2-Diol](/img/structure/B12777732.png)
